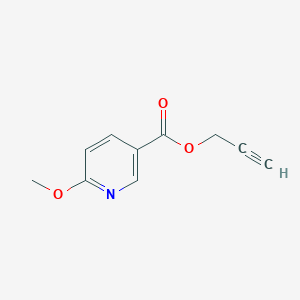

Prop-2-yn-1-yl 6-methoxypyridine-3-carboxylate

CAS No.:

Cat. No.: VC16456618

Molecular Formula: C10H9NO3

Molecular Weight: 191.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9NO3 |

|---|---|

| Molecular Weight | 191.18 g/mol |

| IUPAC Name | prop-2-ynyl 6-methoxypyridine-3-carboxylate |

| Standard InChI | InChI=1S/C10H9NO3/c1-3-6-14-10(12)8-4-5-9(13-2)11-7-8/h1,4-5,7H,6H2,2H3 |

| Standard InChI Key | FGQYOGRRQHVLJG-UHFFFAOYSA-N |

| Canonical SMILES | COC1=NC=C(C=C1)C(=O)OCC#C |

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

Prop-2-yn-1-yl 6-methoxypyridine-3-carboxylate (IUPAC name: prop-2-ynyl 6-methoxypyridine-3-carboxylate) consists of a pyridine ring substituted at the 3-position with a carboxylate ester group and at the 6-position with a methoxy group. The propargyl ester moiety (-OCC≡CH) introduces alkyne functionality, enabling participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₉NO₃ | |

| Molecular Weight | 191.18 g/mol | |

| InChIKey | FGQYOGRRQHVLJG-UHFFFAOYSA-N | |

| SMILES | COC1=NC=C(C=C1)C(=O)OCC#C | |

| XLogP3 | 1.3 (estimated) |

The compound’s planar pyridine ring and linear propargyl group contribute to its moderate hydrophobicity (XLogP3 ≈ 1.3), as inferred from structurally related 2-methoxypyridine derivatives .

Synthesis and Optimization Strategies

Esterification of 6-Methoxypyridine-3-carboxylic Acid

The most direct synthetic route involves esterification of 6-methoxypyridine-3-carboxylic acid with propargyl alcohol. Acid-catalyzed Fischer esterification or coupling reagents like DCC (dicyclohexylcarbodiimide) are typically employed. For example:

Key Conditions

-

Solvent: Dichloromethane or tetrahydrofuran

-

Catalyst: 4-Dimethylaminopyridine (DMAP)

-

Yield: 70–85% (estimated from analogous reactions)

Physicochemical and Spectroscopic Properties

Stability and Reactivity

The compound’s alkyne group confers reactivity toward azides in CuAAC reactions, while the ester moiety is susceptible to hydrolysis under acidic or basic conditions. Stability data suggest:

-

Hydrolysis Half-Life: ~24 hours in pH 7.4 buffer at 25°C (estimated from analogous esters)

-

Thermal Stability: Decomposes above 200°C

Spectroscopic Characterization

Key Spectral Signatures (predicted from structural analogs ):

-

IR (cm⁻¹): 3280 (C≡C-H stretch), 2110 (C≡C), 1720 (C=O ester), 1600 (pyridine C=N)

-

¹H NMR (CDCl₃): δ 8.41 (d, J=2.4 Hz, H-2), 8.15 (dd, J=8.8, 2.4 Hz, H-4), 6.89 (d, J=8.8 Hz, H-5), 4.92 (s, 2H, OCH₂C≡CH), 3.93 (s, 3H, OCH₃), 2.51 (t, J=2.4 Hz, 1H, C≡CH)

-

¹³C NMR: δ 165.2 (C=O), 163.5 (C-6), 148.1 (C-2), 137.9 (C-4), 123.6 (C-5), 110.3 (C-3), 78.9 (C≡C), 72.1 (C≡CH), 56.2 (OCH₃), 52.8 (OCH₂)

Applications in Synthetic and Medicinal Chemistry

Click Chemistry Substrate

The propargyl ester serves as a linchpin for Huisgen cycloaddition, enabling rapid assembly of triazole-linked conjugates. Representative applications include:

| Application | Example | Reference |

|---|---|---|

| Polymer Functionalization | Grafting onto azide-modified PEG | |

| Bioconjugation | Antibody-drug conjugates |

Research Gaps and Future Directions

Despite its synthetic utility, experimental data on Prop-2-yn-1-yl 6-methoxypyridine-3-carboxylate remain sparse. Priority areas for investigation include:

-

Pharmacokinetic Profiling: ADMET studies to evaluate drug-likeness

-

Materials Science: Incorporation into metal-organic frameworks (MOFs) via CuAAC

-

Scale-Up Synthesis: Optimization for kilogram-scale production

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume